7-(3-Bromopropoxy)-quinoline-2(1H)-one, also known as 7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one, is a compound with the molecular formula and a molecular weight of approximately 284.15 g/mol. This compound is characterized by its unique structure, which includes a bromopropoxy group attached to the quinoline ring. It is primarily used in scientific research, particularly in studies related to biological activity and medicinal chemistry.
This compound can be classified as a quinoline derivative. Quinoline and its derivatives have been widely studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound 7-(3-bromopropoxy)-quinoline-2(1H)-one is synthesized for research purposes, contributing to the ongoing exploration of quinoline derivatives in pharmacology.
The synthesis of 7-(3-bromopropoxy)-quinoline-2(1H)-one typically involves the reaction of 3,4-dihydroquinolin-2(1H)-one with appropriate brominated alkyl ethers. A common method includes using anhydrous potassium carbonate as a base in an organic solvent such as acetone. The general procedure can be outlined as follows:
This method has been reported to yield the desired compound with a purity of around 75% to 79% .
The molecular structure of 7-(3-bromopropoxy)-quinoline-2(1H)-one features a quinoline core substituted with a bromopropoxy group at the seventh position. The structural representation can be described by its InChI and SMILES notations:
InChI=1S/C12H14BrNO2/c13-6-1-7-16-10-4-2-9-3-5-12(15)14-11(9)8-10/h2,4,8H,1,3,5-7H2,(H,14,15)C1CC(=O)NC2=C1C=CC(=C2)OCCCBrThe compound exhibits various functional groups that contribute to its chemical properties and biological activities.
7-(3-Bromopropoxy)-quinoline-2(1H)-one can undergo several chemical reactions typical of quinoline derivatives. These include:
These reactions are important for modifying the compound to enhance its biological activity or to create analogs for further study .
The mechanism of action of 7-(3-bromopropoxy)-quinoline-2(1H)-one is primarily related to its interaction with biological targets such as enzymes or receptors. Quinoline derivatives are known to inhibit various enzymes involved in disease processes:
Research indicates that modifications in the quinoline structure can significantly alter its potency and selectivity against specific targets .
Some key physical and chemical properties of 7-(3-bromopropoxy)-quinoline-2(1H)-one include:
These properties are crucial for determining the handling and application of the compound in laboratory settings .
7-(3-Bromopropoxy)-quinoline-2(1H)-one has several applications in scientific research:
The ongoing exploration of quinoline derivatives continues to highlight their potential in medicinal chemistry and pharmacology .
7-(3-Bromopropoxy)-quinoline-2(1H)-one (CAS RN: 1076199-59-1) is a synthetic brominated quinoline derivative with the molecular formula C₁₂H₁₂BrNO₂ and a molecular weight of 282.13 g/mol [3] [5]. It features a quinoline core modified at the 7-position by a 3-bromopropoxy chain (–OCH₂CH₂CH₂Br). This bifunctional structure combines a planar aromatic system (quinolone) with a flexible alkyl bromide spacer, enabling diverse chemical transformations. The bromoalkyl chain serves as an electrophilic "handle" for nucleophilic substitution reactions, facilitating its use as a synthetic intermediate in drug discovery [3] [8].
Table 1: Key Physicochemical Properties
| Property | Value | Measurement Conditions | |
|---|---|---|---|
| Molecular Weight | 282.13 g/mol | - | |
| Predicted Boiling Point | 464.5 ± 45.0 °C | - | |
| Predicted Density | 1.467 ± 0.06 g/cm³ | - | |
| Predicted pKa | 11.20 ± 0.70 | Aqueous solution | |
| Solubility | Soluble in dichloromethane, ethyl acetate | 25°C | |
| Physical Form | Off-white to pale solid | Ambient temperature | [5] |
The quinolin-2(1H)-one moiety exhibits tautomerism, allowing equilibrium between lactam (carbonyl) and lactim (hydroxyl) forms. This influences hydrogen-bonding capacity and electronic properties, critical for biomolecular interactions [4] [9]. The compound’s structural hybridity positions it as a versatile precursor for synthesizing kinase inhibitors, neuroprotectants, and anticancer agents.
Quinoline chemistry traces its origins to 1834, when Friedlieb Ferdinand Runge first isolated quinoline from coal tar [9]. The functionalization of quinoline at the 7-position emerged later, driven by the quest for analogs of natural quinoline alkaloids (e.g., quinine). 7-(3-Bromopropoxy)-quinoline-2(1H)-one was synthesized as an intermediate to leverage two reactive domains:
Its synthesis typically employs Williamson etherification:
Table 2: Historical Synthetic Routes to Key Quinoline Intermediates
| Synthetic Method | Key Product | Medicinal Application | |
|---|---|---|---|
| Skraup Synthesis (1880) | Unsubstituted quinoline | Base structure for antimalarials | |
| Conrad-Limpach Synthesis | 4-Hydroxyquinolines | Antibacterial fluoroquinolones | |
| Bromoalkylation (2000s) | 7-(3-Bromopropoxy)-quinoline-2(1H)-one | Neuroprotective agent precursors | [4] [9] |
This compound exemplifies modern medicinal chemistry strategies where bromoalkyl-quinolines serve as "molecular connectors" to append secondary pharmacophores. For instance, coupling with antioxidants yields hybrids targeting oxidative stress in neurodegeneration [2] [9].
Quinoline derivatives constitute a privileged scaffold in drug design due to their broad bioactivity spectrum, structural adaptability, and blood-brain barrier permeability [2] [4] [7]. 7-(3-Bromopropoxy)-quinoline-2(1H)-one specifically contributes to two research domains:
Neuroprotective Agent Development
Quinoline derivatives inhibit enzymes implicated in neurodegenerative diseases:
Antioxidant Hybrid Molecules
The CADMA-Chem protocol identified 7-substituted quinolines as radical scavengers. Key mechanisms include:
Table 3: Biological Activities of Quinoline Derivatives
| Derivative Class | Target Activity | Structural Feature | Mechanistic Insight | |
|---|---|---|---|---|
| 7-Aminopropoxy quinolines | MAO-B/COMT inhibition | Flexible aminoalkyl side chain | Competitive enzyme inhibition | |
| 8-Hydroxyquinolines | Metal chelation/antioxidant | Ortho-hydroxy-carbonyl motif | Reduces Fe³⁺/Cu²⁺-induced ROS | |
| 7-(3-Bromopropoxy) analogs | Neuroprotective intermediates | Electrophilic bromoalkyl tether | Enables conjugation with antioxidants | [2] [7] [9] |
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1